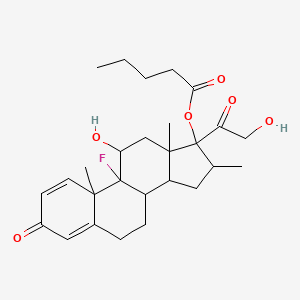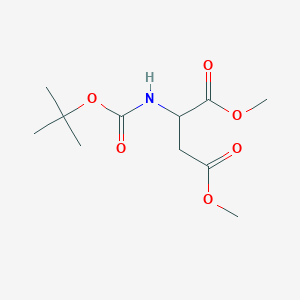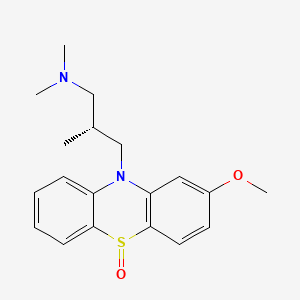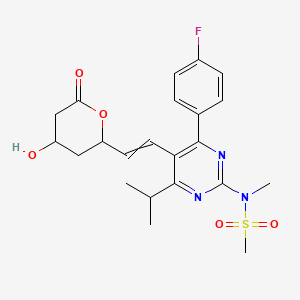
benzene;copper;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzene;copper;trifluoromethanesulfonic acid” is a complex formed by the interaction of benzene, copper, and trifluoromethanesulfonic acidIt is used primarily as a catalyst in various organic reactions due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper(I) trifluoromethanesulfonate benzene complex involves the reaction of copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trifluoromethanesulfonic acid. The resulting product is a complex where the copper(I) ion is coordinated with the trifluoromethanesulfonate anion and benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
Copper(I) trifluoromethanesulfonate benzene complex undergoes various types of reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The trifluoromethanesulfonate anion can be substituted by other nucleophiles.
Coordination: The copper(I) ion can coordinate with other ligands, forming different complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Nucleophiles: Such as halides or other anions.
Ligands: Such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) ion results in copper(II) complexes, while substitution reactions yield different copper(I) complexes with various anions .
Scientific Research Applications
Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The trifluoromethanesulfonate anion also plays a role in stabilizing the complex and enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-trifluoromethanesulfonate complex with different oxidation state and reactivity.
Copper(I) trifluoromethanesulfonate toluene complex: Similar to the benzene complex but with toluene as the coordinating ligand.
Copper(I) bromide dimethyl sulfide complex: A copper(I) complex with different anion and ligand.
Uniqueness
The uniqueness of copper(I) trifluoromethanesulfonate benzene complex lies in its high catalytic activity and selectivity in various organic reactions. The presence of trifluoromethanesulfonate anion and benzene ligand provides unique reactivity and stability compared to other copper complexes .
Properties
Molecular Formula |
C8H8Cu2F6O6S2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
benzene;copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);; |
InChI Key |
DERPVLZEAIOJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)

![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide](/img/structure/B13397721.png)

![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)




![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
